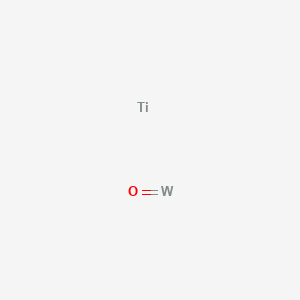
Oxotungsten--titanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotungsten–titanium (1/1) is a compound that combines tungsten and titanium oxides. These types of compounds are known for their unique structural and electronic properties, which make them valuable in various scientific and industrial applications. The combination of tungsten and titanium oxides can result in materials with enhanced stability, catalytic activity, and photothermal conversion capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxotungsten–titanium compounds typically involves the use of tungsten and titanium precursors in controlled reaction environments. One common method is the solvent-induced strategy, where tungsten and titanium precursors are dissolved in a solvent, and the reaction is induced by changing the solvent conditions . For example, ethylene glycol and isopropanol can be used as solvents to facilitate the formation of tungsten-titanium oxo clusters .
Industrial Production Methods
Industrial production of oxotungsten–titanium compounds may involve high-temperature solid-state reactions or chemical vapor deposition (CVD) techniques. These methods allow for the large-scale production of the compound with precise control over its composition and properties .
Chemical Reactions Analysis
Types of Reactions
Oxotungsten–titanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific ligands and coordination environment of the tungsten and titanium atoms .
Common Reagents and Conditions
Common reagents used in the reactions of oxotungsten–titanium compounds include hydrogen peroxide for oxidation reactions and phosphinic acid for photo-redox transformations . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of oxotungsten–titanium compounds depend on the specific reaction conditions and reagents used. For example, photo-redox reactions can produce mixed-valent titanium oxo clusters, while oxidation reactions may yield various tungsten and titanium oxides .
Scientific Research Applications
Oxotungsten–titanium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Photothermal Conversion: The ability of these compounds to absorb near-infrared light and convert it into heat makes them valuable for photothermal therapy and other applications.
Electrochromic Devices: Nonstoichiometric tungsten oxides, combined with titanium, are used in electrochromic devices for smart windows and energy-saving applications.
Gas Sensors: The sensitivity of these compounds to changes in their environment makes them suitable for use in gas sensors.
Mechanism of Action
The mechanism of action of oxotungsten–titanium compounds involves their ability to undergo redox reactions and interact with various molecular targets. In catalytic applications, the compounds facilitate chemical reactions by providing active sites for the reaction to occur .
Comparison with Similar Compounds
Oxotungsten–titanium compounds can be compared to other metal oxo clusters, such as titanium-oxo clusters and tungsten-oxo clusters. While titanium-oxo clusters are known for their photocatalytic properties, tungsten-oxo clusters are valued for their electrochromic and photothermal properties . The combination of tungsten and titanium oxides in oxotungsten–titanium compounds results in materials with enhanced stability and a broader range of applications .
List of Similar Compounds
- Titanium-oxo clusters
- Tungsten-oxo clusters
- Phosphorus(V)-substituted titanium-oxo clusters
By combining the unique properties of tungsten and titanium oxides, oxotungsten–titanium compounds offer a versatile and valuable material for various scientific and industrial applications.
Properties
CAS No. |
11126-28-6 |
|---|---|
Molecular Formula |
OTiW |
Molecular Weight |
247.71 g/mol |
IUPAC Name |
oxotungsten;titanium |
InChI |
InChI=1S/O.Ti.W |
InChI Key |
WNGVEMKUAGHAGP-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















